Br-PEG3-CH2COOH

Descripción general

Descripción

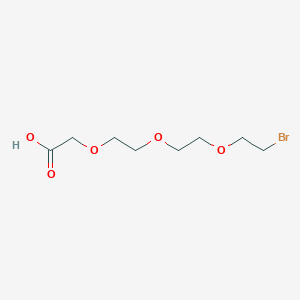

Br-PEG3-CH2COOH is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Br-PEG3-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis

The molecular formula of Br-PEG3-CH2COOH is C8H15BrO5 . The IUPAC name is 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid . The InChI is 1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) .Chemical Reactions Analysis

The terminal carboxylic acid of Br-PEG3-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of Br-PEG3-CH2COOH is 271.11 . The boiling point is predicted to be 379.7±27.0°C . The density is predicted to be 1.446±0.06 g/cm3 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

“Br-PEG3-CH2COOH” is a PEG linker containing a bromide group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

One of the main applications of “Br-PEG3-CH2COOH” is in the field of pharmacokinetics, specifically in the development of PEGylated drugs . Here’s a brief overview of this application:

- Summary of the Application : PEGylation, the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, is an effective strategy to alter the pharmacokinetics of various drugs, thereby improving their therapeutic potential . “Br-PEG3-CH2COOH” is used as a linker in this process .

- Methods of Application : The terminal carboxylic acid of “Br-PEG3-CH2COOH” can react with primary amine groups in the presence of activators to form a stable amide bond . This allows the PEG chain to be attached to the drug molecule, altering its pharmacokinetics .

- Results or Outcomes : PEGylation can improve the pharmacokinetics of drugs by increasing their systemic exposure, compensating for reduced binding affinity . This can enable the development of drugs that would otherwise have been undeveloped, and improve existing drugs .

-

Development of Biomedical Materials

- Summary of the Application : “Br-PEG3-CH2COOH” can be used in the development of biomedical materials, such as drug delivery systems or bio-compatible surfaces .

- Methods of Application : The PEG linker can be used to attach functional groups or other molecules to the material, altering its properties .

- Results or Outcomes : The use of “Br-PEG3-CH2COOH” in this context can lead to the development of materials with enhanced properties, such as increased biocompatibility or improved drug delivery efficiency .

-

Development of Diagnostic Tools

- Summary of the Application : “Br-PEG3-CH2COOH” can be used in the development of diagnostic tools, such as contrast agents for medical imaging . The PEG linker can be used to attach functional groups or other molecules to the contrast agent, altering its properties .

- Methods of Application : The terminal carboxylic acid of “Br-PEG3-CH2COOH” can react with primary amine groups in the presence of activators to form a stable amide bond . This allows the PEG chain to be attached to the contrast agent .

- Results or Outcomes : The use of “Br-PEG3-CH2COOH” in this context can lead to the development of contrast agents with enhanced properties, such as increased solubility or improved imaging efficiency .

-

Synthesis of Nanoparticles

- Summary of the Application : “Br-PEG3-CH2COOH” can be used in the synthesis of nanoparticles for various applications, including drug delivery and imaging .

- Methods of Application : The PEG linker can be used to attach functional groups or other molecules to the nanoparticles, altering their properties .

- Results or Outcomes : The use of “Br-PEG3-CH2COOH” in this context can lead to the development of nanoparticles with enhanced properties, such as increased stability or improved targeting efficiency .

Safety And Hazards

Propiedades

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTZZZWRXHWCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Br-PEG3-CH2COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)